1,2,3,7,8-PeCDD-13C12

Description

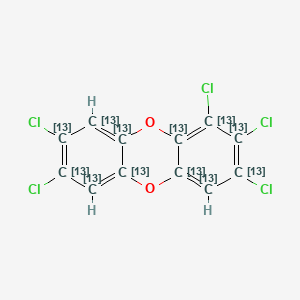

The exact mass of the compound 1,2,3,7,8-pentachlorodibenzo-p-dioxin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,7,8-pentachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O2/c13-4-1-7-8(2-5(4)14)19-12-9(18-7)3-6(15)10(16)11(12)17/h1-3H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPZPQQWDODWAU-WCGVKTIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]2[13C](=[13CH][13C](=[13C]1Cl)Cl)O[13C]3=[13C]([13C](=[13C]([13CH]=[13C]3O2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40911303 | |

| Record name | 1,2,3,7,8-Pentachloro(~13~C_12_)oxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40911303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109719-79-1 | |

| Record name | 1,2,3,7,8-PeCDD-13C12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109719791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,7,8-Pentachloro(~13~C_12_)oxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40911303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 109719-79-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Critical Role of Isotopically Labeled Standards in Persistent Organic Pollutant (POP) Analysis

An In-depth Technical Guide to the Synthesis and Characterization of 1,2,3,7,8-PeCDD-¹³C₁₂

Polychlorinated dibenzo-p-dioxins (PCDDs), commonly known as dioxins, are a class of highly toxic and persistent organic pollutants (POPs) that are byproducts of various industrial and combustion processes.[1][2][3] Due to their lipophilic nature, they bioaccumulate in the food chain, posing significant risks to human health and the environment.[1][3] The 1,2,3,7,8-pentachlorodibenzo-p-dioxin (1,2,3,7,8-PeCDD) congener is one of the most toxic members of this family, second only to 2,3,7,8-TCDD.[3][4]

Accurate, low-level quantification of these compounds in complex matrices such as soil, food, and biological tissues is an analytical challenge.[5][6] The gold-standard analytical approach is isotope dilution mass spectrometry, which relies on the use of stable, isotopically labeled internal standards.[6][7] The ¹³C₁₂-labeled analogue of 1,2,3,7,8-PeCDD serves this essential purpose. By being chemically identical to the native compound ("analyte"), it co-extracts and co-elutes, allowing for precise correction of analyte losses during sample preparation and analysis. This guide provides a technical overview of the synthesis principles and definitive characterization methodologies for 1,2,3,7,8-PeCDD-¹³C₁₂.

Part 1: Synthesis of 1,2,3,7,8-PeCDD-¹³C₁₂

The precise, proprietary synthesis routes for commercial analytical standards are seldom published. However, the synthesis of PCDDs is generally achieved through well-established chemical principles, primarily the condensation of a catechol with a polychlorinated benzene derivative. For a fully carbon-13 labeled standard, the synthesis must originate from ¹³C-labeled precursors.

Conceptual Synthetic Pathway

A plausible and common strategy involves the Ullmann condensation reaction. This approach would utilize a fully labeled ¹³C₁₂-polychlorinated catechol and a corresponding polychlorinated benzene in the presence of a copper catalyst.

Key Steps:

-

Precursor Synthesis: The synthesis begins with fundamental, commercially available ¹³C-labeled building blocks, such as ¹³C₆-benzene. Through a series of chlorination and functional group manipulation reactions, the required precursors—¹³C₆-tetrachlorocatechol and ¹³C₆-dichlorobenzene—are prepared. The specific regiochemistry is critical to ensure the final product is the 1,2,3,7,8-isomer.

-

Condensation Reaction: The dipotassium salt of the ¹³C₆-tetrachlorocatechol is reacted with the ¹³C₆-dichlorobenzene derivative.[8] This nucleophilic substitution reaction, often catalyzed by a copper species, forms the dibenzo-p-dioxin ring structure. Careful control of reaction conditions (temperature, solvent, catalyst) is necessary to maximize the yield of the desired product and minimize the formation of isomeric impurities.

-

Purification: The crude reaction product is a complex mixture containing the desired ¹³C₁₂-PeCDD, unreacted precursors, and potentially other PCDD congeners. A multi-step purification process is essential. This typically involves:

-

Solvent Extraction: To remove bulk impurities.

-

Column Chromatography: Utilizing adsorbents like silica gel and alumina to separate compounds based on polarity. This step is crucial for isolating the PeCDD fraction from other chlorinated compounds.

-

Carbon Column Chromatography: Activated carbon columns are highly effective at retaining planar molecules like PCDDs, allowing for their separation from non-planar interfering compounds.

-

Crystallization: The final step to obtain a highly pure, crystalline solid of 1,2,3,7,8-PeCDD-¹³C₁₂.

-

The following diagram illustrates the conceptual workflow for the synthesis and purification process.

Sources

- 1. isotope.com [isotope.com]

- 2. 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | C12H3Cl5O2 | CID 38439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Polychlorinated dibenzodioxins - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. agilent.com [agilent.com]

- 6. Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. pure.psu.edu [pure.psu.edu]

An In-depth Technical Guide to the Physicochemical Properties and Application of 1,2,3,7,8-Pentachlorodibenzo-p-dioxin, Carbon-12 Labeled (1,2,3,7,8-PeCDD-¹³C₁₂)

This guide provides a detailed examination of 1,2,3,7,8-Pentachlorodibenzo-p-dioxin-¹³C₁₂ (1,2,3,7,8-PeCDD-¹³C₁₂), a critical analytical standard used in environmental science and toxicology. We will move beyond a simple recitation of data points to explore the causal relationships between this molecule's fundamental physicochemical properties and its indispensable role in the ultra-trace quantification of one of the most toxic dioxin congeners. The methodologies described herein are grounded in established regulatory frameworks and represent best practices for achieving data of the highest accuracy and integrity.

Section 1: Molecular Identity and the Rationale for Isotopic Labeling

1,2,3,7,8-PeCDD is a polychlorinated dibenzo-p-dioxin (PCDD), a class of compounds recognized as persistent organic pollutants (POPs).[1] Due to their extreme toxicity and persistence, accurate measurement at minute concentrations is a paramount challenge.[2] The carbon-13 labeled analogue, 1,2,3,7,8-PeCDD-¹³C₁₂, serves as the gold standard for quantification via the isotope dilution method.

Why Isotopic Labeling is a Self-Validating System: The core principle of using a ¹³C₁₂-labeled standard is that it is chemically identical to its native (unlabeled) counterpart. It possesses the same solubility, polarity, vapor pressure, and chromatographic retention time. Consequently, during sample extraction, cleanup, and analysis, any loss or matrix-induced signal suppression affecting the native analyte will equally affect the labeled standard. By adding a known amount of the labeled standard at the very beginning of the process, it acts as a perfect surrogate. The final quantification is based on the ratio of the native analyte to the labeled standard, a method that inherently corrects for procedural losses and ensures a highly accurate and trustworthy result.[3][4]

Table 1: Core Molecular Identifiers

| Property | 1,2,3,7,8-PeCDD-¹³C₁₂ (Labeled) | 1,2,3,7,8-PeCDD (Unlabeled) |

| CAS Number | 109719-79-1[5] | 40321-76-4[6] |

| Molecular Formula | ¹³C₁₂H₃Cl₅O₂ | C₁₂H₃Cl₅O₂[6] |

| Molecular Weight | ~368.33 g/mol [5] | ~356.4 g/mol [6][7] |

| Synonyms | PCDD 54-¹³C₁₂ | PCDD 54, 1,2,3,7,8-PeCDD[6] |

| Chemical Structure | Identical to unlabeled | C1=C2C(=CC(=C1Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl[7] |

Section 2: Fundamental Physicochemical Properties and Their Analytical Implications

The environmental fate, bioaccumulation potential, and the design of effective analytical methods for 1,2,3,7,8-PeCDD are all dictated by its core physicochemical properties. While experimental data for the ¹³C₁₂-labeled version is sparse, its properties are virtually identical to the native compound.

Table 2: Summary of Physicochemical Properties for 1,2,3,7,8-PeCDD

| Property | Value / Description | Implication for Analysis & Environment |

| Physical State | Solid at room temperature.[6] | Typically handled as a solution in a high-boiling organic solvent like nonane.[5][6][8] |

| Water Solubility | Extremely low. | Strong tendency to partition from water into sediment, soil organic matter, and biota.[1] |

| Octanol-Water Partition Coefficient (Log Kₒw) | 6.6 (Calculated)[7] | Highly lipophilic ("fat-loving"). This property drives its bioaccumulation in the fatty tissues of organisms and its persistence in the food chain.[1][9][10] |

| Vapor Pressure | Very low (e.g., 1.5 x 10⁻⁹ mmHg for related TCDD).[11] | Not highly volatile; environmental transport occurs primarily through adsorption to airborne particulate matter. |

| Chemical Purity | ≥98% for analytical standards.[6] | High purity is essential for its use as a calibration and internal standard to ensure accurate quantification. |

Deep Dive: The Octanol-Water Partition Coefficient (Kₒw)

The high Log Kₒw is arguably the most significant property governing the behavior of dioxins.[10] A Log Kₒw of 6.6 indicates that 1,2,3,7,8-PeCDD is approximately 4 million times more soluble in an organic solvent like n-octanol than in water.[12]

-

Expertise in Measurement: Measuring the Kₒw for such hydrophobic compounds is non-trivial. The traditional "shake-flask" method is often inadequate due to the compound's tendency to adsorb to glass surfaces and the difficulty in accurately measuring the vanishingly small concentration in the aqueous phase. More reliable data is often obtained using "slow-stir" methods or generator column techniques, which allow the system to reach true equilibrium over several days.[13]

-

Causality in Bioaccumulation: This extreme lipophilicity is the direct cause of its bioaccumulation. When ingested, the compound is not readily excreted in aqueous urine. Instead, it partitions into and is stored in fatty tissues, leading to a build-up over time, even from chronic exposure to low environmental concentrations.[1]

Section 3: Application in Isotope Dilution High-Resolution Mass Spectrometry

The primary application of 1,2,3,7,8-PeCDD-¹³C₁₂ is as an internal standard for quantitative analysis according to regulatory methods such as U.S. EPA Methods 1613, 8290, and 23.[14][15][16] The goal of these methods is to separate the target dioxin congeners from a complex sample matrix and detect them with exquisite sensitivity and specificity.

Analytical Workflow: A Self-Validating System

The diagram below outlines the logical flow of a typical analysis. The initial spiking with 1,2,3,7,8-PeCDD-¹³C₁₂ is the critical step that ensures the integrity of the entire process.

Caption: Isotope Dilution Workflow for Dioxin Analysis.

Protocol: Preparation of Calibration Standards and Sample Spiking

This protocol describes the foundational steps for quantifying 1,2,3,7,8-PeCDD in an environmental sample using 1,2,3,7,8-PeCDD-¹³C₁₂. This procedure is based on the principles outlined in U.S. EPA Method 1613.[16][17]

Objective: To prepare a sample for analysis by accurately adding the ¹³C₁₂-labeled internal standard.

Materials:

-

1,2,3,7,8-PeCDD-¹³C₁₂ standard solution (e.g., 50 µg/mL in nonane)[5][8]

-

High-purity solvents (toluene, hexane, dichloromethane)[17]

-

Class A volumetric flasks and calibrated microliter syringes

-

Environmental sample (e.g., 10g of soil)

-

Soxhlet extraction apparatus

Methodology:

-

Preparation of a Spiking Solution (e.g., 50 pg/µL):

-

Causality: The commercial standard is too concentrated for direct use. A serial dilution is required to create a working solution that, when added to the sample, results in a final concentration appropriate for the instrument's calibration range.

-

Step 1.1: Allow the certified standard vial to equilibrate to room temperature (~20-25°C).

-

Step 1.2: Using a calibrated syringe, transfer 50 µL of the 50 µg/mL stock solution into a 10.00 mL volumetric flask.

-

Step 1.3: Dilute to the mark with high-purity nonane or hexane. This creates an intermediate stock of 250 ng/mL.

-

Step 1.4: Perform a second serial dilution by transferring 20 µL of the 250 ng/mL intermediate stock into a 100.0 mL volumetric flask.

-

Step 1.5: Dilute to the mark with hexane. This yields a final spiking solution of 50 pg/µL. Cap and store appropriately.

-

-

Sample Spiking and Extraction:

-

Causality: The standard must be added before any extraction or cleanup steps to account for all subsequent losses. It must be allowed to equilibrate with the sample matrix to ensure it is extracted with the same efficiency as the native analyte.

-

Step 2.1: Weigh 10.0 ± 0.1 g of the homogenized soil sample into a Soxhlet extraction thimble.

-

Step 2.2: Using a calibrated syringe, carefully add 20 µL of the 50 pg/µL spiking solution directly onto the soil. This adds exactly 1000 pg (1 ng) of 1,2,3,7,8-PeCDD-¹³C₁₂ to the sample.

-

Step 2.3: Allow the spiked sample to air-dry for at least 1-2 hours to allow for solvent evaporation and standard-matrix equilibration.

-

Step 2.4: Proceed with Soxhlet extraction using toluene or a hexane/dichloromethane mixture for 16-24 hours, as specified by the regulatory method.[17] The subsequent extract, containing both the native and labeled dioxins, is then carried forward for cleanup and analysis.

-

Section 4: Safety, Handling, and Storage

PCDDs are extremely toxic compounds and are classified as known or suspected human carcinogens.[14][15][18] All handling of these materials, even in dilute solutions, must be performed with stringent safety protocols.

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical splash goggles at all times.

-

Waste Disposal: All contaminated materials (syringes, vials, solvents) must be disposed of as hazardous waste according to institutional and federal regulations.

-

Storage: The standard solution, typically in nonane, should be stored at room temperature as recommended by the supplier.[6] It is stable for at least 2 years under these conditions.[6]

Conclusion

The physicochemical properties of 1,2,3,7,8-PeCDD—particularly its extreme hydrophobicity and environmental persistence—define its toxicological significance. Its ¹³C₁₂-labeled isotopologue, 1,2,3,7,8-PeCDD-¹³C₁₂, is a masterfully designed analytical tool that leverages these very properties. By mirroring the behavior of the native analyte, it enables the isotope dilution technique, a self-validating system that provides the foundation for producing highly accurate, reliable, and defensible data in the challenging field of ultra-trace contaminant analysis.

References

-

Marple, L., Berridge, B., & Throop, L. (1986). Measurement of the water-octanol partition coefficient of 2,3,7,8-tetrachlorodibenzo-p-dioxin. Environmental Science & Technology, 20(4), 397–399. [Link]

-

U.S. Environmental Protection Agency. (2023). Method 23 - Determination of Polychlorinated Dibenzo-p-Dioxins, Polychlorinated Dibenzofurans, Polychlorinated Biphenyls, and Polycyclic Aromatic Hydrocarbons. [Link]

-

Agilent Technologies. (2019). Determination of Ultratrace Polychlorinated Dibenzo-p-Dioxins and Dibenzofurans Using GC/MS/MS. Retrieved January 18, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8280B: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/Low-Resolution Mass Spectrometry (HRGC/LRMS). Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Octanol-water partition coefficient (log Kow) of some PCDDs. Retrieved January 18, 2026, from [Link]

-

Shiu, W. Y., et al. (1988). Physical-Chemical Properties of Chlorinated Dibenzo-p-dioxins. Environmental Science & Technology, 22(6), 651–658. [Link]

-

Pretorius, L., et al. (2015). Establishing an alternative method for the quantitative analysis of polychlorinated dibenzo-p-dioxins and dibenzofurans in environmental samples. University of Pretoria. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 156712, 2,3,7,8-Tetrachlorodibenzo(b,e)(1,4)dioxin-13C12. Retrieved January 18, 2026, from [Link]

-

Agilent Technologies. (2021). An Alternative to EPA Method 1613B: Determination of 2,3,7,8-Substituted Tetra- through Octa-Chlorinated Dibenzo-p-Dioxins and Dibenzofurans by GC/TQ. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Octanol-water partition coefficient. Retrieved January 18, 2026, from [Link]

-

Lee, S., et al. (2019). Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils. PubMed Central. [Link]

-

California Department of Toxic Substances Control. (1994). FINAL DRAFT REPORT 2,3,7,8-TETRACHLORODIBENZO-p-DIOXIN (TCDD). [Link]

-

DSP-Systems. (n.d.). Dioxin and Furan Method Standards, Standard Mixtures and Reference Materials. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38439, 1,2,3,7,8-Pentachlorodibenzo-p-dioxin. Retrieved January 18, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Octanol/Water Partition Coefficients for Eight Phthalate Esters. Retrieved January 18, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 1,2,4,7,8-Pentachlorodibenzo-p-dioxin. Retrieved January 18, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). USEPA REGION II DATA VALIDATION SOP FOR EPA METHOD 1613, REVISION B. Retrieved January 18, 2026, from [Link]

-

TestAmerica. (2011). Standard Operating Procedure for The Determination of Tetra- through Octa-Chlorinated Dibenzo-p-Dioxins and Dibenzofurans by Isotope Dilution HRGC/HRMS. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38439, 1,2,3,7,8-Pentachlorodibenzo-p-dioxin. Retrieved January 18, 2026, from [Link]

-

Goss Scientific. (n.d.). 1,2,3,7,8-PENTACHLORODIBENZO-P-DIOXIN. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). 2,3,7,8-Tetrachlorodibenzodioxin. Retrieved January 18, 2026, from [Link]

-

Novachem. (2021). Safety Data Sheet for 2,3,7,8-TCDD-13C12. Retrieved January 18, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Fact Sheet: 2,3,7,8-Tetrachlorodibenzo-p-Dioxin (2,3,7,8,-TCDD). Retrieved January 18, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. mdeq.ms.gov [mdeq.ms.gov]

- 5. isotope.com [isotope.com]

- 6. caymanchem.com [caymanchem.com]

- 7. 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | C12H3Cl5O2 | CID 38439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (13C12,99%) 50±5 µg/ml in Nonane [lgcstandards.com]

- 9. researchgate.net [researchgate.net]

- 10. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 11. 2,3,7,8-Tetrachlorodibenzodioxin - Wikipedia [en.wikipedia.org]

- 12. Measurement of the water-octanol partition coefficient of 2,3,7,8-tetrachlorodibenzo-p-dioxin. | Semantic Scholar [semanticscholar.org]

- 13. p2infohouse.org [p2infohouse.org]

- 14. epa.gov [epa.gov]

- 15. epa.gov [epa.gov]

- 16. gcms.cz [gcms.cz]

- 17. agilent.com [agilent.com]

- 18. epa.gov [epa.gov]

A-Technical-Guide-to-1_2_3_7_8-PeCDD-13C12-Isotopic-Purity-and-Stability

A Technical Guide to 1,2,3,7,8-PeCDD-13C12: Isotopic Purity and Stability

Introduction: The Critical Role of Isotopically Labeled Standards in Dioxin Analysis

Polychlorinated dibenzo-p-dioxins (PCDDs) are a class of persistent organic pollutants (POPs) formed as unintentional byproducts of various industrial and combustion processes.[1][2][3][4] Due to their toxicity and tendency to bioaccumulate, regulatory bodies worldwide have set stringent limits for their presence in environmental and biological matrices.[1][4] The most toxic congener is 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which serves as a reference for the toxicity of other dioxin-like compounds.[1]

Accurate and precise quantification of these compounds at trace levels, often in the parts-per-quadrillion (ppq) range, is a significant analytical challenge.[1] Isotope dilution mass spectrometry (IDMS) is the gold standard for this purpose, as mandated by regulatory methods such as U.S. EPA Method 1613B.[5][6][7] This technique relies on the use of isotopically labeled internal standards, such as 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (¹³C₁₂, 99%), which are added to samples prior to extraction and cleanup.[7] The known concentration of the labeled standard allows for the accurate calculation of the native analyte concentration, correcting for any losses during sample preparation.

This guide provides an in-depth technical examination of this compound, a crucial internal standard for the analysis of its native counterpart. We will explore the critical parameters of isotopic purity and stability, which are fundamental to the reliability of any dioxin analysis.

Part 1: Isotopic Purity - The Foundation of Accurate Quantification

The isotopic purity of a labeled standard is a measure of the percentage of the compound that is fully labeled with the desired isotope, in this case, Carbon-13. High isotopic purity is essential to minimize any potential interference with the quantification of the native analyte.

Synthesis and Purification

The synthesis of this compound is a complex multi-step process that begins with isotopically enriched starting materials. The general pathway involves the condensation of a catechol with a polychlorinated benzene derivative, where the carbon atoms destined for the final dioxin structure are ¹³C.

Diagram: Generalized Synthesis and Purification Workflow for this compound

Caption: A simplified workflow for the synthesis and purification of this compound.

Following the initial synthesis, the crude product undergoes extensive purification to remove any unreacted precursors, isomers, and other impurities. This typically involves multiple chromatographic steps, such as column chromatography on alumina and silica gel, followed by recrystallization. The goal is to achieve a chemical purity of >98%.[8][9]

Assessing Isotopic Purity: A Mass Spectrometric Approach

The definitive technique for determining the isotopic purity of this compound is gas chromatography-mass spectrometry (GC-MS), particularly high-resolution mass spectrometry (HRMS).

Experimental Protocol: Determination of Isotopic Purity by GC-HRMS

-

Instrument Setup:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound standard in a suitable solvent like nonane.[8]

-

-

Data Acquisition:

-

Inject the sample into the GC-MS system.

-

Acquire data in Selected Ion Monitoring (SIM) mode, monitoring the molecular ion cluster of both the labeled and any potential unlabeled 1,2,3,7,8-PeCDD.

-

-

Data Analysis:

Table 1: Typical Isotopic Purity Specifications for this compound

| Parameter | Specification |

| Isotopic Purity | ≥ 99% ¹³C |

| Chemical Purity | ≥ 98% |

Source: Data compiled from various commercial suppliers.[8][9]

Diagram: Logic for Isotopic Purity Verification

Caption: Decision-making process for accepting or rejecting a batch of labeled standard based on isotopic purity.

Part 2: Stability - Ensuring Long-Term Reliability

The stability of this compound is paramount for its use as a reliable quantitative standard over time. Degradation of the standard can lead to an underestimation of the native analyte concentration in a sample.

Factors Affecting Stability

Like other polychlorinated aromatic compounds, the stability of this compound can be influenced by several factors:

-

Photodegradation: Exposure to ultraviolet (UV) light can induce dechlorination, leading to the formation of lower chlorinated dioxins.[12]

-

Thermal Decomposition: While highly stable, extremely high temperatures, such as those encountered in waste incineration, can lead to degradation.[13][14]

-

Chemical Reactivity: Dioxins are generally chemically inert but can be degraded by strong oxidizing agents or under specific catalytic conditions.

-

Microbial Degradation: Under certain anaerobic conditions, microbial reductive dechlorination can occur, although this is a slow process.[15]

Recommended Storage and Handling

To ensure the long-term stability of this compound standards, the following storage and handling procedures are recommended:

-

Storage Temperature: For solutions, storage at room temperature away from light and moisture is often sufficient for short-term use.[9] For long-term storage, especially for solid materials or after opening, refrigeration at <4°C or freezing at <-10°C in the dark is recommended.[6][16][17]

-

Protection from Light: Always store standards in amber glass vials to protect them from photolytic degradation.[6]

-

Solvent Choice: Nonane is a common solvent for dioxin standards due to its high boiling point and chemical inertness.[8]

-

Inert Atmosphere: For highly sensitive applications or long-term storage of neat materials, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

Table 2: Summary of Recommended Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | <4°C (refrigerated) or <-10°C (frozen) for long-term storage.[6][16][17] | Minimizes potential for thermal degradation and solvent evaporation. |

| Light | Store in amber glass vials in the dark.[6] | Prevents photolytic degradation. |

| Container | Tightly sealed glass vials with PTFE-lined caps. | Prevents solvent evaporation and contamination. |

| Atmosphere | Ambient air is generally acceptable for solutions. Inert gas for neat materials. | Dioxins are not highly susceptible to oxidation under normal conditions. |

Assessing Long-Term Stability

Long-term stability studies are crucial for establishing the shelf-life of a standard. These studies typically involve storing the standard under recommended and accelerated (e.g., elevated temperature) conditions and periodically analyzing its concentration and purity.

Experimental Protocol: Long-Term Stability Assessment

-

Initial Analysis:

-

Upon receipt of a new batch of standard, perform an initial analysis to determine its concentration and purity. This serves as the baseline (T=0) data.

-

-

Storage:

-

Aliquot the standard into multiple vials and store them under the recommended conditions (e.g., -10°C in the dark).[17]

-

For accelerated stability studies, store additional aliquots at elevated temperatures (e.g., 40°C).

-

-

Periodic Testing:

-

At predetermined time points (e.g., 3, 6, 12, 24 months), remove an aliquot from storage.

-

Allow the standard to equilibrate to room temperature.

-

Analyze the concentration and purity using a validated analytical method (e.g., GC-MS).

-

-

Data Evaluation:

-

Compare the results at each time point to the T=0 data.

-

The standard is considered stable if the measured concentration and purity remain within a predefined acceptance range (e.g., ±5% of the initial value).

-

Conclusion: The Importance of Rigorous Quality Control

The isotopic purity and stability of this compound are not mere technical specifications; they are the cornerstones of data integrity in dioxin analysis. For researchers, scientists, and drug development professionals, a thorough understanding of how these parameters are established and maintained is essential for generating reliable and defensible results. By adhering to rigorous synthesis, purification, and quality control procedures, manufacturers of certified reference materials provide the analytical community with the tools necessary to accurately assess the risks associated with these persistent environmental pollutants. The protocols and best practices outlined in this guide serve as a framework for ensuring the continued validity of these critical analytical standards.

References

-

Bunge, M., & Lechner, U. (2009). Microbial degradation of chlorinated dioxins. PubMed. [Link]

-

Zhao, J., et al. (2012). Formation pathways of polychlorinated dibenzofurans (PCDFs) in sediments contaminated with PCBs during the thermal desorption process. PubMed. [Link]

-

Chen, J., et al. (2021). Methodological Insights into the Occurrence, Conversion, and Control of Polychlorinated Dibenzo-p-Dioxins/Dibenzofurans from Waste Incineration. MDPI. [Link]

-

U.S. Environmental Protection Agency. (1994). Method 1613: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. U.S. EPA. [Link]

-

U.S. Environmental Protection Agency. EPA-EAD: 1613B: Dioxins and Furans by HRGC/HRMS. U.S. EPA. [Link]

-

May, W. E. (1990). Standard Reference Materials for dioxins and other environmental pollutants. PubMed. [Link]

-

U.S. Environmental Protection Agency. (2011). USEPA Contract Laboratory Program (CLP) National Functional Guidelines for Chlorinated Dibenzo-p-dioxins (CDDs) and Chlorinated Dibenzofurans (CDFs) Data Review. U.S. EPA. [Link]

-

U.S. Environmental Protection Agency Region III. (1999). Standard Operating Procedure For Dioxin/Furan Data Validation. U.S. EPA. [Link]

-

Fujimori, T., et al. (2021). Formation pathways of polychlorinated dibenzo-p-dioxins and dibenzofurans from burning simulated PVC-coated cable wires. PubMed. [Link]

-

U.S. Environmental Protection Agency. (1989). Method 1613: Tetra- through Octa- Chlorinated Dioxins and Furans by Isotope Dilution. U.S. EPA. [Link]

-

National Institute of Standards and Technology. Certificate of Analysis - Standard Reference Material 1614. NIST. [Link]

-

Institute of Medicine (US) Committee on the Health Effects of Agent Orange. (2003). Sources of Dioxins and Dioxin-like Compounds in the Environment. National Center for Biotechnology Information. [Link]

-

Anumol, T., et al. (2021). An Alternative to EPA Method 1613B: Determination of 2,3,7,8-Substituted Tetra- through Octa-Chlorinated Dibenzo-p-Dioxins and Dibenzofurans. Agilent Technologies. [Link]

-

Alpha Analytical. Dioxin & Furan Analysis. Alpha Analytical. [Link]

-

Bay Area Clean Water Agencies (BACWA). (2010). BACWA Guidance Document. BACWA. [Link]

-

Shimadzu Scientific Instruments. (2025). Determination of Dioxin in Food by GC-MS/MS Coupled with Boosted Efficiency Ion Source (BEIS). Shimadzu Scientific Instruments. [Link]

-

National Research Council Canada. (2012). Certified Reference Materials (CRMs) for the Analysis of Persistent Organic Pollutants (POPs) in Environmental Samples. National Research Council Canada. [Link]

-

U.S. Environmental Protection Agency. Method 8290A, Appendix A (SW-846): Procedure for the Collection, Handling, Analysis, and Reporting of Wipe Tests Performed Within the Indoor Environment. U.S. EPA. [Link]

-

Huff, J. E., et al. (1991). Long-term carcinogenesis studies on 2,3,7,8-tetrachlorodibenzo-p-dioxin and hexachlorodibenzo-p-dioxins. PubMed. [Link]

-

Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. [Link]

-

Shimadzu Scientific Instruments. (2016). Quantitative Determination of Dioxins in Drinking Water by Isotope Dilution using Triple Quadrupole GC-MS/MS. Shimadzu Scientific Instruments. [Link]

-

U.S. Environmental Protection Agency. (2007). Method 8280B: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/Low-Resolution Mass Spectrometry (HRGC/LRMS). U.S. EPA. [Link]

-

Huff, J. E., et al. (1991). Long-term carcinogenesis studies on 2,3,7,8-tetrachlorodibenzo-p-dioxin and hexachlorodibenzo-p-dioxins. ResearchGate. [Link]

-

Barkovskii, A. L., & Adriaens, P. (1999). Production and Dechlorination of 2,3,7,8-Tetrachlorodibenzo-p-dioxin in Historically-Contaminated Estuarine Sediments. Environmental Science & Technology. [Link]

-

Shimadzu Scientific Instruments. Analysis of Dioxins and Furans (2,3,7,8-TCDD) in Drinking Water. Shimadzu Scientific Instruments. [Link]

-

Wikipedia. 2,3,7,8-Tetrachlorodibenzodioxin. Wikipedia. [Link]

-

DSP-Systems. (2018). Dioxin and Furan Individual Standards. DSP-Systems. [Link]

-

U.S. Environmental Protection Agency. Method 613: 2,3,7,8-Tetrachlorodibenzo-p-Dioxin. U.S. EPA. [Link]

Sources

- 1. alphalab.com [alphalab.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. isotope.com [isotope.com]

- 4. accustandard.com [accustandard.com]

- 5. well-labs.com [well-labs.com]

- 6. NEMI Method Summary - 1613B [nemi.gov]

- 7. gcms.cz [gcms.cz]

- 8. isotope.com [isotope.com]

- 9. isotope.com [isotope.com]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. almacgroup.com [almacgroup.com]

- 12. Sources of Dioxins and Dioxin-like Compounds in the Environment - Dioxins and Dioxin-like Compounds in the Food Supply - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Formation pathways of polychlorinated dibenzofurans (PCDFs) in sediments contaminated with PCBs during the thermal desorption process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methodological Insights into the Occurrence, Conversion, and Control of Polychlorinated Dibenzo-p-Dioxins/Dibenzofurans from Waste Incineration [mdpi.com]

- 15. Microbial degradation of chlorinated dioxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. epa.gov [epa.gov]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

toxicokinetics of 1,2,3,7,8-pentachlorodibenzo-p-dioxin

An In-Depth Technical Guide to the Toxicokinetics of 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (1,2,3,7,8-PeCDD)

Executive Summary

1,2,3,7,8-Pentachlorodibenzo-p-dioxin (1,2,3,7,8-PeCDD) is a highly toxic and persistent environmental pollutant belonging to the polychlorinated dibenzo-p-dioxin (PCDD) family. As a "dioxin-like compound," its toxicity is mediated through the activation of the Aryl Hydrocarbon Receptor (AhR). Understanding its toxicokinetics—the process of its absorption, distribution, metabolism, and excretion (ADME)—is critical for assessing human health risks. This guide provides a detailed examination of the ADME properties of 1,2,3,7,8-PeCDD, discusses key influencing factors, and outlines the state-of-the-art modeling and analytical methodologies used in its study. Key characteristics include high lipophilicity, leading to efficient absorption and bioaccumulation in fatty tissues, extremely slow metabolism, and a consequently long biological half-life, estimated to be on the order of years in humans.

Introduction: The Significance of 1,2,3,7,8-PeCDD

Dioxins are a group of chemically-related compounds that are persistent environmental pollutants (POPs).[1] They are not produced intentionally but are generated as by-products of industrial processes like organochloride manufacturing, paper bleaching, and incineration.[2] 1,2,3,7,8-PeCDD is one of the most toxic congeners among the 2,3,7,8-substituted PCDDs and polychlorinated dibenzofurans (PCDFs). Due to their chemical stability and high lipophilicity, these compounds resist degradation and accumulate in the food chain, with over 90% of human exposure occurring through the diet, primarily from meat, dairy products, fish, and shellfish.[1][3]

The toxic effects of 1,2,3,7,8-PeCDD and other dioxin-like compounds are initiated by binding to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[4] This event alters the transcription of a wide array of genes, including those for metabolic enzymes like cytochrome P450 (CYP) isoforms, leading to a spectrum of adverse health effects, including carcinogenicity, reproductive and developmental problems, and immune system damage.[1][2][3][5] A comprehensive understanding of the toxicokinetics of 1,2,3,7,8-PeCDD is therefore fundamental to characterizing exposure and assessing risk.

Core Toxicokinetic Principles: The ADME Profile of 1,2,3,7,8-PeCDD

The journey of 1,2,3,7,8-PeCDD through the body is governed by its distinct physicochemical properties, primarily its high lipophilicity and resistance to metabolic breakdown.

Figure 1: Overall Toxicokinetic (ADME) Pathway of 1,2,3,7,8-PeCDD.

Absorption

The absorption of 1,2,3,7,8-PeCDD is efficient, particularly through the oral route, which accounts for the vast majority of human exposure.[3]

-

Oral Route: Due to its high lipophilicity, 1,2,3,7,8-PeCDD is readily absorbed from the gastrointestinal tract in the presence of dietary fats. Studies on related dioxins like 2,3,7,8-TCDD show that absorption occurs primarily via the lymphatic system, where it is transported by chylomicrons.[6] Greater than 70% of an oral dose of the related compound 2,3,4,7,8-pentachlorodibenzofuran (PeCDF) was absorbed in rats, indicating high bioavailability for similar congeners.[7]

-

Dermal Route: Dermal absorption is a potential route of exposure, especially in occupational settings or through contact with contaminated soils. However, absorption through the skin is generally slow.[8] Studies on TCDD have shown that the vehicle (e.g., soil, ointment) significantly affects the rate of dermal uptake.[9]

-

Inhalation Route: Inhalation is a minor pathway for the general population but can be relevant near specific sources like municipal waste incinerators.[2][10]

Distribution

Once absorbed, 1,2,3,7,8-PeCDD is rapidly removed from the blood and distributed to tissues. Its distribution pattern is dictated by its lipophilicity and specific binding interactions.

-

Primary Storage Sites: The principal storage depots for 1,2,3,7,8-PeCDD are the adipose tissue and the liver .[6][7][11] On a whole-weight basis, concentrations are highest in fat, but on a lipid-adjusted basis, levels in the liver and adipose tissue can be comparable, especially at lower exposure levels.[12] This extensive sequestration in fat tissue acts as a long-term reservoir, contributing to its persistence in the body.

-

Hepatic Sequestration: The liver plays a crucial role in the toxicokinetics of many dioxin-like compounds. For the most studied congener, TCDD, the induction of the cytochrome P450 enzyme CYP1A2 is thought to act as a hepatic binding protein, leading to significant accumulation in the liver.[7] While 1,2,3,7,8-PeCDD also induces CYP enzymes, its specific binding dynamics to CYP1A2 are less characterized but are presumed to follow a similar mechanism.[10][13]

-

Blood Transport: In the bloodstream, 1,2,3,7,8-PeCDD is primarily associated with lipoproteins due to its low aqueous solubility.

Metabolism

The metabolism of 1,2,3,7,8-PeCDD is an exceptionally slow process, which is a key determinant of its long biological half-life.

-

Enzymatic Pathways: Metabolism is primarily mediated by the cytochrome P450 monooxygenase system, particularly the AhR-inducible enzymes CYP1A1 and CYP1A2.[3][13] The general metabolic pathway involves hydroxylation of the dioxin structure, followed by potential conjugation to form more water-soluble metabolites that can be excreted.

-

Rate of Metabolism: The rate of metabolism generally decreases with an increasing number of chlorine atoms on the dibenzo-p-dioxin structure.[13] In vitro studies using rat liver microsomes have shown that 1,2,3,7,8-PeCDD is oxidized extremely slowly, to the point that it was difficult to determine which P450 isozyme was primarily responsible.[13] This metabolic stability is a hallmark of the most toxic and persistent dioxin congeners.

Excretion

The elimination of 1,2,3,7,8-PeCDD from the body is extremely slow, with the primary route being fecal excretion.

-

Fecal and Biliary Excretion: The small fraction of 1,2,3,7,8-PeCDD that is metabolized in the liver can be excreted into the bile and subsequently eliminated via the feces.[9] Unabsorbed dioxin from the diet also contributes to fecal content. Urinary excretion is a very minor pathway.[7][9]

-

Lactational Transfer: For women, lactation represents a significant route of elimination.[14] Because 1,2,3,7,8-PeCDD accumulates in body fat, it readily partitions into the lipid-rich breast milk, leading to the transfer of a substantial portion of the maternal body burden to the nursing infant.

-

Biological Half-Life: The slow rates of metabolism and excretion result in a very long biological half-life. For dioxin-like compounds in humans, half-lives are estimated to be between 7 and 11 years.[1] While specific, universally agreed-upon half-life values for 1,2,3,7,8-PeCDD are difficult to establish, it is considered to have a long half-life similar to that of TCDD.[3]

Key Factors Influencing Toxicokinetics

The ADME of 1,2,3,7,8-PeCDD is not static and can be influenced by several physiological and lifestyle factors.

| Factor | Influence on Toxicokinetics | Causality |

| Body Fat Percentage | Higher body fat is associated with a longer half-life. | Increased body fat provides a larger storage compartment for the lipophilic 1,2,3,7,8-PeCDD, reducing its availability for metabolism and excretion.[14] |

| Age | Half-life tends to increase with age. | This is likely due to age-related changes in metabolism, body composition, and a longer cumulative exposure time. Children and adolescents have been shown to have markedly shorter TCDD half-lives than adults.[15] |

| Lactation | Significantly shortens the half-life in females. | Breastfeeding serves as a major elimination pathway, transferring the compound to the infant via lipid-rich milk.[14] |

| Smoking | Active smoking has been associated with lower serum levels and shorter half-lives of some dioxins. | Smoking induces CYP enzymes, which may slightly enhance the metabolism and clearance of dioxin-like compounds.[14] |

| Exposure Level | Very high exposure levels can lead to a shorter half-life. | At high concentrations that saturate binding sites and induce metabolic enzymes to a greater extent, a concentration-dependent, faster elimination rate has been observed for TCDD.[14][15] |

Modeling and Analytical Approaches

Studying a compound as persistent and toxic as 1,2,3,7,8-PeCDD requires sophisticated modeling and highly sensitive analytical techniques.

Physiologically Based Pharmacokinetic (PBPK) Models

PBPK models are mathematical representations that simulate the ADME processes of chemicals in the body.[16] They are invaluable tools for toxicology and risk assessment.

-

Purpose and Structure: For dioxins, PBPK models integrate physiological parameters (e.g., blood flow rates, tissue volumes) with chemical-specific data to predict tissue concentrations over time from known exposure levels.[16][17] A typical model for a dioxin-like compound includes compartments for blood, liver, fat, and the rest of the body, accounting for diffusion-limited distribution.[4][17]

-

Application to Mixtures: Humans are exposed to mixtures of dioxin-like compounds. PBPK modeling frameworks have been developed to handle these complex mixtures, accounting for shared mechanisms like competitive binding to the AhR and cross-induction of CYP1A2, which can alter the toxicokinetics of individual congeners.[4][17] This approach is crucial for accurately assessing the health risks posed by real-world environmental exposures.

Figure 2: Conceptual Workflow of a PBPK Model for Risk Assessment.

Analytical Methodologies for Quantification

Accurate quantification of 1,2,3,7,8-PeCDD in biological matrices (e.g., blood serum, adipose tissue, breast milk) is challenging due to the extremely low concentrations (parts per trillion or quadrillion) and the presence of numerous interfering compounds.

-

The Gold Standard: HRGC/HRMS: The universally recognized reference method is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS).[18][19] This technique provides the necessary specificity and sensitivity to separate and quantify individual dioxin congeners.

-

Isotope Dilution: To ensure accuracy, an analytical approach called isotope dilution is employed. A known amount of a stable isotope-labeled analog of 1,2,3,7,8-PeCDD (e.g., ¹³C₁₂-1,2,3,7,8-PeCDD) is added to the sample as an internal standard before any processing.[20][21] Because the labeled standard behaves identically to the native compound throughout extraction and cleanup, its recovery provides a precise measure of the analytical efficiency, allowing for highly accurate quantification of the native congener.

-

Sample Preparation: The analytical process involves extensive multi-step extraction and cleanup procedures to isolate the dioxins from the complex biological matrix and remove interfering substances.[18][22] This typically involves solvent extraction followed by a series of column chromatography steps (e.g., silica, alumina, carbon).

Experimental Protocol: In Vivo Toxicokinetic Study in a Rodent Model

This protocol provides a framework for determining the ADME profile of 1,2,3,7,8-PeCDD. The choice of a rodent model, such as the Sprague-Dawley rat, is based on historical toxicological data and established methodologies.[11][13][23]

Objective: To determine the absorption, distribution, and elimination half-life of ¹⁴C-labeled 1,2,3,7,8-PeCDD following a single intravenous (IV) dose.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=30, 8-10 weeks old). Animals are housed in individual metabolism cages to allow for separate collection of urine and feces.[8]

-

Dosing: Administer a single non-lethal IV dose of ¹⁴C-1,2,3,7,8-PeCDD (e.g., 5-10 µg/kg) in an appropriate vehicle (e.g., lipid emulsion).[11] The IV route is chosen to bypass absorption variability and provide a direct measure of distribution and elimination kinetics.

-

Sample Collection:

-

At specified time points (e.g., 1, 4, 8, 24, 48 hours, and 4, 8, 16, 32 days), a subset of animals (n=3-4 per time point) is euthanized.[11][24]

-

Collect blood, liver, adipose tissue (epididymal fat pad), skin, muscle, and other target organs.[7][11]

-

Collect urine and feces daily from all animals until euthanasia.[24]

-

-

Sample Processing and Analysis:

-

Homogenize tissue samples.

-

Quantify total radioactivity in aliquots of tissues, urine, and feces using liquid scintillation counting. This provides a measure of the total ¹⁴C-1,2,3,7,8-PeCDD equivalents.

-

For select samples (especially liver and feces), perform solvent extraction and analysis by radio-HPLC or TLC to distinguish between the parent compound and its metabolites.[7]

-

-

Data Analysis (Pharmacokinetic Modeling):

-

Calculate the concentration of ¹⁴C-1,2,3,7,8-PeCDD equivalents in each tissue at each time point.

-

Plot the concentration-time profiles for blood and each tissue.

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to fit the data to a compartmental model (e.g., a two- or three-compartment model) to determine key parameters such as elimination half-life (t½), volume of distribution (Vd), and clearance (CL).

-

Calculate the cumulative excretion of radioactivity in urine and feces.

-

Self-Validation and Causality:

-

Why IV administration? It ensures 100% bioavailability, allowing for the direct study of distribution and elimination without the confounding factor of absorption rate.

-

Why metabolism cages? They are essential for accurately quantifying excretory routes, which is critical for calculating mass balance and understanding elimination pathways.[8]

-

Why multiple tissues? Analyzing a wide range of tissues is necessary to understand the full distribution profile and identify primary storage depots versus target organs.[11][24]

-

Why compartmental modeling? This mathematical approach provides a quantitative framework to describe the movement of the compound between different parts of the body and derive robust pharmacokinetic parameters like half-life.

Conclusion

The are defined by its high absorption efficiency, extensive sequestration in adipose tissue and the liver, extremely limited metabolic clearance, and a correspondingly long biological half-life. These properties underpin its capacity for bioaccumulation and persistence, posing a long-term health risk even after exposure has ceased. A thorough understanding of these ADME processes, supported by advanced PBPK modeling and highly sensitive HRGC/HRMS analytical methods, is indispensable for the scientific community to accurately evaluate human exposure and perform meaningful risk assessments for this potent environmental toxicant.

References

-

DeVito, M. J., & Birnbaum, L. S. (1995). Metabolism of polychlorinated dibenzo-p-dioxins by rat liver microsomes. Fundamental and Applied Toxicology, 24(1), 117-123. (Source: PubMed, [Link])

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). 2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, 2,3,4,7,8-PENTACHLORODIBENZOFURAN, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 100F, 339-378. (Source: NCBI, [Link])

-

National Center for Biotechnology Information. (n.d.). 1,2,3,7,8-Pentachlorodibenzo-p-dioxin. PubChem Compound Summary for CID 38439. (Source: PubChem, [Link])

-

Emond, C., Birnbaum, L. S., & DeVito, M. J. (2022). A Physiologically Based Pharmacokinetic (PBPK) Modeling Framework for Mixtures of Dioxin-like Compounds. Toxics, 10(11), 700. (Source: PubMed, [Link])

-

Birnbaum, L. S. (1991). Pharmacokinetics of 2,3,7,8-tetrachlorodibenzo-p-dioxin and related compounds. Banbury Report, 35, 161-177. (Source: ResearchGate, [Link])

-

U.S. Environmental Protection Agency. (2018). PHYSIOLOGICALLY-BASED PHARMACOKINETIC (PBPK) MODELS. (Source: EPA, [Link])

-

Emond, C., Birnbaum, L. S., & DeVito, M. J. (2022). A Physiologically Based Pharmacokinetic (PBPK) Modeling Framework for Mixtures of Dioxin-like Compounds. Toxics, 10(11), 700. (Source: PubMed Central, [Link])

-

Singh, V., & Sasi, S. (2011). Overview of Analytical Methodologies for Dioxin Analysis. International Journal of Environmental Science and Development, 2(2), 114-119. (Source: ResearchGate, [Link])

-

Fournie, J. W., & Courtney, L. A. (2000). The development of a physiologically-based pharmacokinetic model using the distribution of 2,3,7,8-tetrachlorodibenzo-p-dioxin in the tissues of the eastern oyster (Crassostrea virginica). Marine Environmental Research, 49(3), 289-310. (Source: PubMed, [Link])

-

Geyer, H. J., Schramm, K. W., Feicht, E. A., Behechti, A., Steinberg, C., Scheunert, I., & Kettrup, A. (2002). Apparent Half-Lives of Dioxins, Furans, and Polychlorinated Biphenyls as a Function of Age, Body Fat, Smoking Status, and Breast-Feeding. Environmental Health Perspectives, 110(12), 1199-1207. (Source: NIH, [Link])

-

Kerger, B. D., Leung, H. W., Scott, P., Paustenbach, D. J., Needham, L. L., & Patterson, D. G. (2006). Age- and Concentration-Dependent Elimination Half-Life of 2,3,7,8-Tetrachlorodibenzo-p-dioxin in Seveso Children. Environmental Health Perspectives, 114(10), 1596-1602. (Source: PubMed Central, [Link])

-

Lakshman, M. R., Campbell, B. S., Chirtel, S. J., Ekar, N., & Schuster, M. W. (1986). Studies on the mechanism of absorption and distribution of 2,3,7,8-tetrachlorodibenzo-p-dioxin in the rat. Journal of Pharmacology and Experimental Therapeutics, 239(3), 673-677. (Source: PubMed, [Link])

-

Exposome-Explorer. (n.d.). 1,2,3,7,8-PeCDD (Compound). (Source: Exposome-Explorer, [Link])

-

U.S. Environmental Protection Agency. (2007). Method 8280B: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/Low-Resolution Mass Spectrometry (HRGC/LRMS). (Source: EPA, [Link])

-

Banks, Y. B., & Birnbaum, L. S. (1991). Absorption of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) after low dose dermal exposure. Toxicology and Applied Pharmacology, 107(2), 302-310. (Source: PubMed, [Link])

-

Diliberto, J. J., Jackson, J. A., & Birnbaum, L. S. (1996). Tissue distribution and toxicokinetics of 2,3,7,8-tetrachlorodibenzo-p-dioxin in rats after intravenous injection. Toxicology and Applied Pharmacology, 138(1), 158-168. (Source: PubMed, [Link])

-

Shan, G., Le, H., & Gee, S. J. (2011). Immunoanalysis Methods for the Detection of Dioxins and Related Chemicals. Toxins, 3(8), 921-943. (Source: NIH, [Link])

-

World Health Organization. (2023, November 29). Dioxins and their effects on human health. (Source: WHO, [Link])

-

National Center for Biotechnology Information. (n.d.). 2,3,7,8-Tetrachlorodibenzo-P-Dioxin. PubChem Compound Summary for CID 15625. (Source: PubChem, [Link])

-

California Air Resources Board. (1990). Method 428: Determination of Polychlorinated Dibenzo-P-Dioxin (PCDD), Polychlorinated Dibenzofuran (PCDF) and Polychlorinated Biphenyl (PCB) Emissions from Stationary Sources. (Source: California Air Resources Board, [Link])

-

Patterson, D. G., Holler, J. S., Lapeza, C. R., Alexander, L. R., Groce, D. F., O'Connor, R. C., ... & Needham, L. L. (1986). Analytical Measurement and Levels of Dioxins and PCBs in Biological Samples. Chemosphere, 15(9-12), 1603-1608. (Source: ResearchGate, [Link])

-

Fisher, J. W., Gearhart, J. M., & Lin, Z. (Eds.). (2020). Physiologically Based Pharmacokinetic (PBPK) Modeling: Methods and Applications in Toxicology and Risk Assessment. Academic Press. (Source: Elsevier, [Link])

-

Ogura, I. (2004). Half-life of each dioxin and PCB congener in the human body. Organohalogen Compounds, 66, 3329-3337. (Source: ResearchGate, [Link])

-

Savvateeva, D., Numata, J., Pieper, R., Schafft, H., Lahrssen-Wiederholt, M., & Bulik, S. (2019). Physiologically based toxicokinetic models and in silico predicted partition coefficients to estimate tetrachlorodibenzo-p-dioxin transfer from feed into growing pigs. Archives of Toxicology, 93(12), 3467-3483. (Source: PubMed, [Link])

-

U.S. Environmental Protection Agency. (2010). FINAL REPORT: BIOAVAILABILITY OF DIOXINS AND DIOXIN-LIKE COMPOUNDS IN SOIL. (Source: EPA, [Link])

-

Pohjanvirta, R., Tuomisto, J., & Unkila, M. (1993). Toxicokinetics of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in two substrains of male Long-Evans rats after intravenous injection. Pharmacology & Toxicology, 73(1), 52-56. (Source: PubMed, [Link])

-

Environmental Working Group. (n.d.). 1,2,3,7,8-PeCDD (pentadioxin). Human Toxome Project. (Source: EWG, [Link])

-

Li, X., & Rozman, K. K. (1995). Toxicokinetics of 2,3,7,8-tetrachlorodibenzo-p-dioxin in female Sprague-Dawley rats including placental and lactational transfer to fetuses and neonates. Fundamental and Applied Toxicology, 27(1), 70-76. (Source: PubMed, [Link])

-

National Toxicology Program. (2006). Toxicology and Carcinogenesis Studies of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) (CAS No. 1746-01-6) in Female Harlan Sprague-Dawley Rats (Gavage Studies). (NTP TR-521). (Source: NIH, [Link])

-

Schecter, A., Ryan, J. J., & Papke, O. (1993). Relative distribution of 2,3,7,8-tetrachlorodibenzo-p-dioxin in human hepatic and adipose tissues. Chemosphere, 27(1-3), 441-447. (Source: PubMed, [Link])

-

Håkansson, H., Manzoor, E., & Ahlborg, U. G. (1991). The effect of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) on the uptake, distribution and excretion of a single oral dose of [11,12-3H]retinyl acetate and on the vitamin A status in the rat. Journal of Nutrition, 121(10), 1597-1604. (Source: PubMed, [Link])

-

Diliberto, J. J., Jackson, J. A., & Birnbaum, L. S. (1996). Adverse Health Effects in Humans Exposed to 2,3,7,8-Tetrachlorodibenzo-p-Dioxin (TCDD). Toxicology and Industrial Health, 12(3-4), 335-353. (Source: ResearchGate, [Link])

-

Birnbaum, L. S., Decad, G. M., & Matthews, H. B. (1980). Distribution, excretion, and metabolism of 2,3,7,8-tetrachlorodibenzo-p-dioxin in C57BL/6J, DBA/2J, and B6D2F1/J mice. Toxicology and Applied Pharmacology, 55(2), 342-352. (Source: PubMed, [Link])

-

Lakshman, M. R., Chirtel, S. J., Chambers, L. L., & Coutlakis, P. J. (1991). Mechanism of action of 2,3,7,8-tetrachlorodibenzo-p-dioxin on intermediary metabolism in the rat. Journal of Pharmacology and Experimental Therapeutics, 258(1), 265-270. (Source: PubMed, [Link])

-

Pohjanvirta, R., Unkila, M., & Tuomisto, J. (1993). Comparative acute lethality of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), 1,2,3,7,8-pentachlorodibenzo-p-dioxin and 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin in the most TCDD-susceptible and the most TCDD-resistant rat strain. Pharmacology & Toxicology, 73(1), 52-56. (Source: PubMed, [Link])

-

PubChem. (n.d.). 1,2,3,7,8-Pentachlorodibenzo-p-dioxin. (Source: PubChem, [Link])

-

Nichols, H. E., Shrestha, P. M., & Perdew, G. H. (2021). Effects of Acute 2,3,7,8-Tetrachlorodibenzo-p-Dioxin Exposure on the Circulating and Cecal Metabolome Profile. Metabolites, 11(11), 743. (Source: MDPI, [Link])

-

Piper, W. N., Rose, J. Q., & Gehring, P. J. (1973). Excretion and tissue distribution of 2,3,7,8-tetrachlorodibenzo-p-dioxin in the rat. Environmental Health Perspectives, 5, 241-244. (Source: PubMed, [Link])

Sources

- 1. Dioxins [who.int]

- 2. 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | C12H3Cl5O2 | CID 38439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, 2,3,4,7,8-PENTACHLORODIBENZOFURAN, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A Physiologically Based Pharmacokinetic (PBPK) Modeling Framework for Mixtures of Dioxin-like Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ewg.org [ewg.org]

- 6. Studies on the mechanism of absorption and distribution of 2,3,7,8-tetrachlorodibenzo-p-dioxin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Absorption of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) after low dose dermal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,3,7,8-Tetrachlorodibenzo-P-Dioxin | C12H4Cl4O2 | CID 15625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Tissue distribution and toxicokinetics of 2,3,7,8-tetrachlorodibenzo-p-dioxin in rats after intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Relative distribution of 2,3,7,8-tetrachlorodibenzo-p-dioxin in human hepatic and adipose tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism of polychlorinated dibenzo-p-dioxins by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Apparent Half-Lives of Dioxins, Furans, and Polychlorinated Biphenyls as a Function of Age, Body Fat, Smoking Status, and Breast-Feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Age- and Concentration-Dependent Elimination Half-Life of 2,3,7,8-Tetrachlorodibenzo-p-dioxin in Seveso Children - PMC [pmc.ncbi.nlm.nih.gov]

- 16. epa.gov [epa.gov]

- 17. A Physiologically Based Pharmacokinetic (PBPK) Modeling Framework for Mixtures of Dioxin-like Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Immunoanalysis Methods for the Detection of Dioxins and Related Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. well-labs.com [well-labs.com]

- 21. researchgate.net [researchgate.net]

- 22. epa.gov [epa.gov]

- 23. Toxicokinetics of 2,3,7,8-tetrachlorodibenzo-p-dioxin in female Sprague-Dawley rats including placental and lactational transfer to fetuses and neonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Toxicokinetics of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in two substrains of male Long-Evans rats after intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

Decoding the Gold Standard: A Technical Guide to the 1,2,3,7,8-PeCDD-¹³C₁₂ Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of ¹³C₁₂-Labeled Standards in Dioxin Analysis

Polychlorinated dibenzo-p-dioxins (PCDDs), often simply called dioxins, are a class of persistent organic pollutants (POPs) formed as unintentional byproducts of various industrial and combustion processes.[1] Due to their toxicity and tendency to bioaccumulate, highly sensitive and accurate methods are required for their detection and quantification in environmental and biological matrices.[1] The most toxic congener is 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD), and the toxicity of other dioxins is often expressed in terms of toxic equivalency quotients (TEQs) relative to this compound.[2][3]

The gold standard for dioxin analysis is isotope dilution high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), as outlined in methods such as U.S. EPA Method 1613B and 8280B.[3][4] A cornerstone of this methodology is the use of isotopically labeled internal standards. 1,2,3,7,8-Pentachlorodibenzo-p-dioxin-¹³C₁₂ (1,2,3,7,8-PeCDD-¹³C₁₂) is a critical internal standard for the accurate quantification of its native (unlabeled) counterpart. This guide provides an in-depth technical examination of the Certificate of Analysis (CoA) for this essential reference material, empowering researchers to confidently interpret and utilize this data in their analytical workflows.

Deconstructing the Certificate of Analysis: A Self-Validating System

A Certificate of Analysis for a reference material like 1,2,3,7,8-PeCDD-¹³C₁₂ is more than a simple data sheet; it is a declaration of the material's identity, purity, and concentration, backed by rigorous analytical testing. Understanding the CoA is paramount for ensuring the trustworthiness and validity of experimental results.

Key Parameters on a Typical 1,2,3,7,8-PeCDD-¹³C₁₂ CoA

| Parameter | Typical Value | Significance for the Researcher |

| Analyte Name | 1,2,3,7,8-Pentachlorodibenzo-p-dioxin-¹³C₁₂ | Confirms the specific isotopically labeled congener. |

| CAS Number | Labeled: 109719-79-1[1] | Provides a unique identifier for the labeled compound, crucial for regulatory compliance and literature searches. |

| Chemical Formula | ¹³C₁₂H₃Cl₅O₂ | Defines the elemental composition, including the heavy carbon isotopes. |

| Molecular Weight | ~368.33 g/mol [1] | Important for accurate gravimetric preparations and concentration calculations. |

| Concentration | Typically 50 µg/mL (± uncertainty) in Nonane[1][5] | The certified concentration is the basis for all subsequent quantitative measurements. The solvent (e.g., nonane) is chosen for its compatibility with analytical instrumentation. |

| Purity | Chemical Purity: ≥98%[1] | Ensures that the analytical signal is predominantly from the target analyte, minimizing interferences from unlabeled congeners or other impurities. |

| Isotopic Enrichment | ≥99% ¹³C | Guarantees that the standard is sufficiently enriched with the heavy isotope to be clearly distinguishable from the native compound by mass spectrometry. |

| Analytical Method | GC/MS | The CoA will specify the analytical technique used to confirm the identity, purity, and concentration of the standard. |

| Uncertainty | Stated as a ± value (e.g., ±5 µg/mL) | Represents the range within which the true concentration is expected to lie with a given level of confidence. This is a critical parameter for calculating the overall uncertainty of an experimental result. |

| Storage Conditions | Typically refrigerated (e.g., 2-8 °C), protected from light[2] | Adherence to storage recommendations is essential to maintain the integrity and certified concentration of the standard over time. |

| Expiration Date | Provided by the manufacturer | Use of the standard beyond this date may yield unreliable results. |

The Causality Behind the Data: Why Each Parameter Matters

The parameters on the CoA are not arbitrary; they are a direct result of the intended use of the material as an internal standard in isotope dilution mass spectrometry. In this technique, a known amount of the ¹³C₁₂-labeled standard is added to the sample at the beginning of the analytical process. The labeled standard behaves chemically and physically identically to the native analyte throughout extraction, cleanup, and analysis.

By measuring the ratio of the native analyte to the labeled internal standard in the final extract, the concentration of the native analyte in the original sample can be accurately determined, even if there are losses during sample preparation. The high chemical purity and isotopic enrichment of the standard are critical to prevent the introduction of the unlabeled analyte or other interfering compounds, which would bias the results. The certified concentration and its associated uncertainty are fundamental to the entire quantitative framework.

Experimental Workflow: Utilizing 1,2,3,7,8-PeCDD-¹³C₁₂ in a Validated Protocol

The following is a generalized workflow for the analysis of 1,2,3,7,8-PeCDD in an environmental sample, such as soil or sediment, using 1,2,3,7,8-PeCDD-¹³C₁₂ as an internal standard, based on the principles of EPA Method 1613B.

Step-by-Step Methodology

-

Sample Preparation and Fortification:

-

A known mass of the homogenized sample is accurately weighed.

-

A precise volume of the 1,2,3,7,8-PeCDD-¹³C₁₂ internal standard solution is added to the sample. This "spiking" step is the cornerstone of the isotope dilution method. Other labeled internal standards for different dioxin congeners are also added at this stage.

-

-

Extraction:

-

The sample is subjected to an exhaustive extraction technique, such as Accelerated Solvent Extraction (ASE) or Soxhlet extraction, to move the analytes from the sample matrix into a solvent.

-

-

Sample Cleanup:

-

The crude extract contains numerous co-extracted compounds that can interfere with the analysis. A multi-step cleanup procedure is employed, often involving columns packed with silica gel, alumina, and activated carbon, to isolate the dioxins and furans from other compounds.[6]

-

-

Concentration:

-

The cleaned extract is carefully concentrated to a small, precise final volume (e.g., 10-20 µL).

-

-

Analysis by HRGC/HRMS:

-

A small volume of the final extract is injected into a high-resolution gas chromatograph coupled to a high-resolution mass spectrometer. The gas chromatograph separates the different dioxin congeners based on their boiling points and interaction with the chromatographic column. The mass spectrometer then detects and quantifies the native 1,2,3,7,8-PeCDD and the labeled 1,2,3,7,8-PeCDD-¹³C₁₂ based on their unique mass-to-charge ratios.

-

-

Data Analysis and Quantification:

-

The concentration of native 1,2,3,7,8-PeCDD in the original sample is calculated using the following formula, which relies on the relative response factor (RRF) determined during instrument calibration:

Cnative = (Anative × CIS) / (AIS × RRF)

Where:

-

Cnative is the concentration of the native analyte.

-

Anative is the peak area of the native analyte.

-

CIS is the concentration of the internal standard added to the sample.

-

AIS is the peak area of the internal standard.

-

RRF is the relative response factor.

-

Visualizing the Workflow and Logic

Isotope Dilution Workflow

Caption: Relationship of inputs for calculating the final analyte concentration.

Conclusion: The Foundation of Defensible Data

The Certificate of Analysis for 1,2,3,7,8-PeCDD-¹³C₁₂ is a foundational document that underpins the generation of high-quality, defensible data in the analysis of dioxins. For researchers, scientists, and drug development professionals, a thorough understanding of the CoA's contents and their implications for the chosen analytical methodology is not merely a matter of good practice—it is essential for ensuring scientific integrity. By leveraging the certified information within a validated workflow, the scientific community can confidently address the challenges of detecting and quantifying these environmentally significant compounds.

References

-

U.S. Environmental Protection Agency. (2023). Method 23 - Determination of Polychlorinated Dibenzo-p-Dioxins, Polychlorinated Dibenzofurans, Polychlorinated Biphenyls, and Po. Retrieved from [Link]

-

Agilent Technologies. (2021). An Alternative to EPA Method 1613B: Determination of 2,3,7,8-Substituted Tetra- through Octa-Chlorinated Dibenzo-p-Dioxins and Dibenzofurans by GC/TQ. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Certificate of Analysis - Standard Reference Material 3063. Retrieved from [Link]

- Naudé, Y., & Rohwer, E. (2012). Establishing an alternative method for the quantitative analysis of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans in environmental samples using comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry.

-

U.S. Environmental Protection Agency. (2007). Method 8280B: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/Low-Resolution Mass Spectrometry (HRGC/LRMS). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). USEPA Region II Data Validation SOP for EPA Method 1613, Revision B. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis of Dioxins and Furans (2,3,7,8-TCDD) in Drinking Water. Retrieved from [Link]

-

Taylor & Francis Online. (2021). Analysis of PCDD/Fs in environmental samples by using gas chromatography in combination with high resolution mass spectrometry. Retrieved from [Link]

Sources

A Technical Guide to the Procurement and Application of 1,2,3,7,8-PeCDD-¹³C₁₂ for Ultra-Trace Analyte Quantification

This guide provides researchers, analytical chemists, and toxicologists with a comprehensive overview of 1,2,3,7,8-Pentachlorodibenzo-p-dioxin, ¹³C₁₂-labeled (1,2,3,7,8-PeCDD-¹³C₁₂), a critical internal standard for the definitive quantification of dioxins and related compounds. We will explore the leading commercial suppliers of this essential reference material and detail its application within a validated, high-sensitivity analytical workflow based on established regulatory methods.

The Imperative for Isotope Dilution in Dioxin Analysis

Polychlorinated dibenzo-p-dioxins (PCDDs) are persistent organic pollutants (POPs) formed as unintentional byproducts of industrial and combustion processes.[1][2] Their toxicity, persistence, and tendency to bioaccumulate necessitate highly accurate and precise measurement at ultra-trace levels (parts-per-quadrillion, ppq).[3][4]

The gold standard for this task is isotope dilution high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).[3] This technique is not merely an analytical choice but a fundamental requirement for generating legally defensible and scientifically robust data. The core principle hinges on the use of stable, isotopically labeled analogs of the target analytes.

Why ¹³C₁₂-Labeling is Critical: The 1,2,3,7,8-PeCDD-¹³C₁₂ standard is chemically identical to its native (¹²C) counterpart but has a distinct mass due to the incorporation of twelve ¹³C atoms.[5] When a known quantity of this standard is spiked into a sample at the very beginning of the analytical process, it functions as an ideal internal surrogate. It experiences the same physical and chemical losses as the native analyte throughout the complex extraction, cleanup, and concentration steps.[6] By measuring the ratio of the native analyte to its labeled analog in the final mass spectrometry analysis, one can precisely calculate the concentration of the native analyte in the original sample, effectively nullifying any variations in sample preparation recovery. This self-validating system is the bedrock of trustworthy and accurate dioxin analysis.

Commercial Suppliers of High-Purity 1,2,3,7,8-PeCDD-¹³C₁₂